

A Technical Guide to Boc-PEG4-acid: Structures, Properties, and Applications in Bioconjugation

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Compound of Interest

Compound Name: *Boc-PEG4-acid*

Cat. No.: *B8113908*

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For Researchers, Scientists, and Drug Development Professionals

The term "**Boc-PEG4-acid**" is frequently utilized in scientific literature and commercial listings to describe a class of bifunctional crosslinkers that are pivotal in the fields of bioconjugation, drug delivery, and proteomics. These molecules incorporate a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This technical guide elucidates the nuances of the various molecules often referred to as **Boc-PEG4-acid**, providing a clear overview of their structures, molecular weights, and a generalized protocol for their application.

The presence of the PEG4 spacer enhances the aqueous solubility and reduces the immunogenicity of the conjugated molecule. The terminal carboxylic acid allows for covalent attachment to primary amines on biomolecules, such as the lysine residues on proteins, through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide crosslinker chemistry, often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency. The Boc protecting group offers a stable yet readily removable masking of an amine functionality, which can be deprotected under acidic conditions for subsequent conjugation steps. This orthogonal reactivity is highly valuable in the construction of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Unambiguous Identification of "Boc-PEG4-acid" Variants

It is crucial for researchers to recognize that "**Boc-PEG4-acid**" can refer to several distinct chemical structures. The precise molecular architecture can impact the spatial orientation and reactivity of the final conjugate. Below is a summary of the most common variants.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
t-Boc-N-amido-PEG4-acid	756525-91-4	C ₁₆ H ₃₁ NO ₈	365.42
BocNH-PEG4-acid	876345-13-0	C ₁₅ H ₂₉ NO ₈	351.39
N-methyl-N-(t-Boc)-PEG4-acid	1260431-01-3	C ₁₇ H ₃₃ NO ₈	379.45
N-Boc-N-bis(PEG4-acid)	2093152-88-4	C ₂₇ H ₅₁ NO ₁₄	613.69

Physicochemical Properties and Handling

Boc-PEG4-acid derivatives are typically viscous oils or waxy solids at room temperature. They exhibit good solubility in a range of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Their PEGylated nature also imparts a degree of aqueous solubility. For long-term storage, it is recommended to keep these reagents at -20°C under an inert atmosphere to prevent degradation.

Experimental Protocol: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis using Boc-PEG4-acid

This protocol outlines a general workflow for the conjugation of a small molecule drug to an antibody using a **Boc-PEG4-acid** linker.

Materials:

- Antibody (e.g., IgG) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- **Boc-PEG4-acid** linker
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Small molecule drug with a primary or secondary amine
- Anhydrous DMSO or DMF
- Quenching reagent (e.g., hydroxylamine or Tris buffer)
- Deprotection solution (e.g., trifluoroacetic acid (TFA) in DCM)
- Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

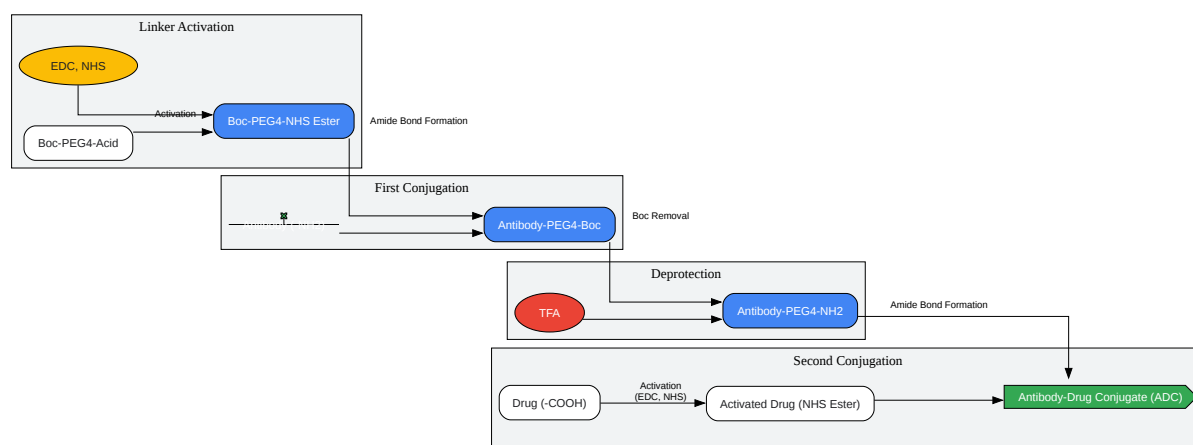
Procedure:

- Activation of **Boc-PEG4-acid**:
 - Dissolve the **Boc-PEG4-acid** linker, EDC, and NHS in anhydrous DMSO or DMF. A molar ratio of 1:1.5:1.2 (linker:EDC:NHS) is a common starting point.
 - Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.
- Conjugation to the Antibody:
 - Add the activated Boc-PEG4-NHS ester solution to the antibody solution. The molar ratio of linker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized for the specific application.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching and Purification:

- Quench the reaction by adding a quenching reagent to consume any unreacted NHS esters.
- Purify the Boc-PEG4-functionalized antibody using SEC or dialysis to remove excess reagents.
- Boc Deprotection:
 - Treat the purified conjugate with a deprotection solution (e.g., 20-50% TFA in DCM) to remove the Boc protecting group and expose the terminal amine. The reaction time will vary depending on the specific substrate and should be monitored.
 - Remove the deprotection reagent, often by evaporation under a stream of nitrogen followed by purification.
- Conjugation of the Small Molecule Drug:
 - Activate the carboxylic acid group on the small molecule drug using EDC and NHS, similar to step 1.
 - Add the activated drug to the deprotected antibody-PEG4-amine conjugate.
 - Allow the reaction to proceed to form the final ADC.
- Final Purification and Characterization:
 - Purify the final ADC using SEC or other appropriate chromatographic techniques to remove unconjugated drug and other impurities.
 - Characterize the ADC to determine the DAR, purity, and biological activity.

Visualizing the Workflow: ADC Synthesis

The following diagram illustrates the key steps in the synthesis of an Antibody-Drug Conjugate using a **Boc-PEG4-acid** linker.



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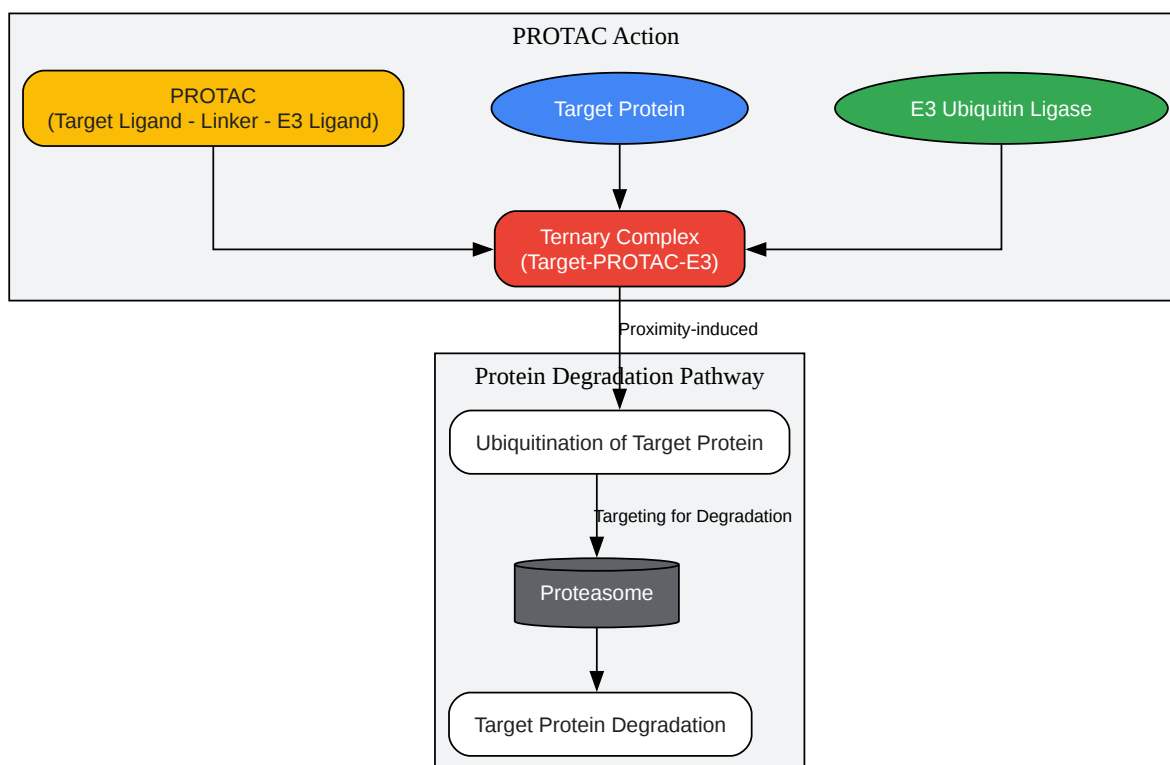
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a **Boc-PEG4-acid** linker.

Signaling Pathways and Broader Applications

While **Boc-PEG4-acid** linkers are not directly involved in signaling pathways, their application in constructing molecules like PROTACs has a profound impact on cellular signaling. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an

E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. By facilitating the creation of these molecular tools, **Boc-PEG4-acid** linkers are instrumental in the targeted degradation of proteins involved in various disease-related signaling cascades.

The logical workflow for PROTAC development shares similarities with ADC synthesis, where the **Boc-PEG4-acid** linker connects a ligand for the target protein to a ligand for an E3 ligase. The versatility of these linkers allows for the systematic modification of the spacer length and composition to optimize the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is critical for efficient protein degradation.



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Caption: Logical workflow of PROTAC-mediated protein degradation.

In conclusion, the **Boc-PEG4-acid** family of crosslinkers represents a versatile and enabling technology for researchers in the life sciences. A clear understanding of the specific molecular structures and their properties is essential for the successful design and synthesis of advanced bioconjugates for therapeutic and research applications.

- To cite this document: BenchChem. [A Technical Guide to Boc-PEG4-acid: Structures, Properties, and Applications in Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8113908#boc-peg4-acid-structure-and-molecular-weight>]

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